molecular formula C36H27N5O7S B8065473 N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-N'-[2-[4-(2-methyl-3-oxo-7H-imidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]carbamimidothioic acid

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-N'-[2-[4-(2-methyl-3-oxo-7H-imidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]carbamimidothioic acid

Cat. No.: B8065473
M. Wt: 673.7 g/mol
InChI Key: VFGLEFKXYZEOMI-UHFFFAOYSA-N
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Description

The compound with the identifier “N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-N'-[2-[4-(2-methyl-3-oxo-7H-imidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]carbamimidothioic acid” is known as D-Luciferin-6-O-β-D-galactopyranoside. It is a synthetic derivative of D-Luciferin, which is a substrate used in bioluminescence assays. This compound is particularly notable for its ultrasensitive chemiluminescent properties, making it valuable in various scientific research applications .

Chemical Reactions Analysis

D-Luciferin-6-O-β-D-galactopyranoside undergoes several types of chemical reactions:

    Hydrolysis: The β-D-galactopyranoside moiety can be hydrolyzed by β-galactosidase to release D-Luciferin.

    Oxidation: D-Luciferin can be oxidized by luciferase in the presence of oxygen, producing light.

    Substitution: The compound can undergo substitution reactions where the galactopyranoside moiety is replaced by other functional groups under specific conditions.

Common reagents used in these reactions include β-galactosidase for hydrolysis and luciferase for oxidation. The major products formed from these reactions are D-Luciferin and its oxidized form, oxyluciferin .

Scientific Research Applications

D-Luciferin-6-O-β-D-galactopyranoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of D-Luciferin-6-O-β-D-galactopyranoside involves its hydrolysis by β-galactosidase to release D-Luciferin. The released D-Luciferin is then oxidized by luciferase in the presence of oxygen, producing light. This bioluminescent reaction is highly sensitive and can detect minute quantities of β-galactosidase activity. The molecular targets involved are β-galactosidase and luciferase, and the pathway includes the hydrolysis of the galactopyranoside moiety followed by the oxidation of D-Luciferin .

Comparison with Similar Compounds

D-Luciferin-6-O-β-D-galactopyranoside is unique due to its dual functionality as a substrate for both β-galactosidase and luciferase. Similar compounds include:

    D-Luciferin: The parent compound used in bioluminescence assays.

    D-Luciferin-6-O-β-D-glucopyranoside: A similar compound with a glucopyranoside moiety instead of a galactopyranoside.

    D-Luciferin-6-O-β-D-mannopyranoside: Another analog with a mannopyranoside moiety.

These similar compounds share the core structure of D-Luciferin but differ in the attached sugar moiety, which affects their specificity and applications .

Properties

IUPAC Name

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-N'-[2-[4-(2-methyl-3-oxo-7H-imidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H27N5O7S/c1-19-33(44)41-18-29(38-17-32(41)39-19)20-2-7-24(8-3-20)46-13-12-37-35(49)40-21-4-9-26-25(14-21)34(45)48-36(26)27-10-5-22(42)15-30(27)47-31-16-23(43)6-11-28(31)36/h2-11,14-18,38,42-43H,12-13H2,1H3,(H2,37,40,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGLEFKXYZEOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CNC(=CN2C1=O)C3=CC=C(C=C3)OCCN=C(NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CNC(=CN2C1=O)C3=CC=C(C=C3)OCCN=C(NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H27N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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